molecular formula C14H17N3O3 B11788565 Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11788565
M. Wt: 275.30 g/mol
InChI Key: CPNIJJLYCUXHFU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process One common method includes the condensation of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.

    1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with a pyrazole ring fused to a pyridine ring.

Uniqueness

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 23696-26-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and other therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3}. The compound features a pyrazole ring substituted with an amino group and an ethyl ester, contributing to its biological activity. The methoxy and methyl groups enhance its lipophilicity, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved the synthesis of various pyrazole derivatives, including this compound, which were evaluated for their inhibitory effects on cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against several cancer types:

Cell Line IC50 (nM)
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

These findings suggest that the compound effectively inhibits cell proliferation, making it a candidate for further development as an anticancer drug .

The mechanism by which this compound exerts its effects appears to involve the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has shown nanomolar activity against FGFR1, FGFR2, and FGFR3, indicating its potential as a pan-FGFR inhibitor. This is particularly relevant in overcoming resistance seen in some cancer therapies due to gatekeeper mutations in FGFRs .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications at different positions of the pyrazole ring can significantly alter biological activity. For instance, the introduction of various substituents at the N1 position has been correlated with varying levels of anticancer activity. Compounds with specific aryl and alkyl groups have shown enhanced potency against cancer cell lines while maintaining selectivity towards cancerous cells over normal fibroblasts .

Additional Biological Activities

Beyond anticancer properties, this compound has been investigated for other biological activities:

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-4-20-14(18)11-8-16-17(13(11)15)12-6-5-10(19-3)7-9(12)2/h5-8H,4,15H2,1-3H3

InChI Key

CPNIJJLYCUXHFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)OC)C)N

Origin of Product

United States

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